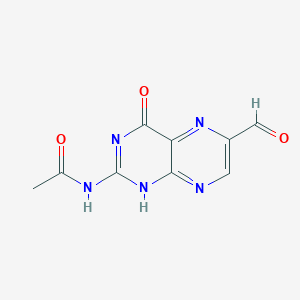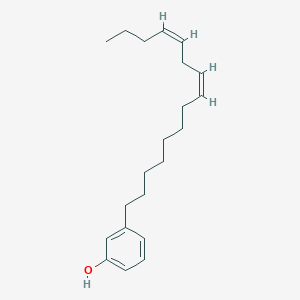
Cardanol diene
Vue d'ensemble
Description
Cardanol diene is a phenolic lipid derived from cashew nut shell liquid, a byproduct of cashew nut processing. It is characterized by a long alkyl chain with two double bonds, attached to a phenolic ring. This compound is part of a mixture that includes cardanol monoene and cardanol triene, each differing in the number of double bonds in the alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cardanol diene is typically isolated from cashew nut shell liquid, which contains a mixture of phenolic lipids. The isolation process involves the separation of cardanol monoene, this compound, and cardanol triene using techniques such as flash column chromatography. This method allows for the purification of this compound with good purity and yield .
Industrial Production Methods
Industrial production of this compound involves the extraction of cashew nut shell liquid followed by thermal treatment to decarboxylate anacardic acid into cardanol. The mixture is then subjected to chromatographic techniques to separate the different fractions. This process is sustainable and cost-effective, making use of agro-waste from the cashew industry .
Analyse Des Réactions Chimiques
Types of Reactions
Cardanol diene undergoes various chemical reactions, including:
Substitution: This compound can undergo nitration to form nitrocardanol, which can further react to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone, often used under controlled temperature conditions.
Reduction: Ruthenium catalysts and hydrogen donors such as isopropanol are used for selective reduction.
Substitution: Nitration reactions typically involve nitric acid and sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Hydroperoxides, alcohols, ketones, and acids.
Reduction: Cardanol monoene.
Substitution: Nitrocardanol and its metal complexes.
Applications De Recherche Scientifique
Cardanol diene has a wide range of applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of bio-based polymers and additives.
Surfactants: Employed in the production of surfactants due to its amphiphilic nature.
Nanotechnology: Utilized in the synthesis of nanomaterials such as nanotubes and nanofibers.
Pharmaceuticals: Investigated for its antimicrobial and antifungal properties.
Sustainable Chemistry: Explored as a renewable resource for the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of cardanol diene involves its interaction with molecular targets through its phenolic and alkyl chain structures. For example, in antimicrobial applications, this compound disrupts microbial cell membranes due to its amphiphilic nature, leading to cell lysis . In polymerization reactions, the double bonds in the alkyl chain participate in polymerization processes, forming cross-linked networks .
Comparaison Avec Des Composés Similaires
Cardanol diene is compared with other similar compounds such as cardanol monoene and cardanol triene:
Cardanol Monoene: Contains one double bond in the alkyl chain.
Cardanol Triene: Contains three double bonds in the alkyl chain.
Uniqueness
This compound’s unique combination of two double bonds provides a balance between reactivity and stability, making it suitable for a wide range of applications in polymer science, surfactants, and sustainable chemistry .
Similar Compounds
- Cardanol Monoene
- Cardanol Triene
- Anacardic Acid : The precursor to cardanol, containing a carboxyl group that is decarboxylated during processing .
Propriétés
IUPAC Name |
3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4-,8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYVLNWNMNHXGA-UTOQUPLUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872879 | |
| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51546-63-5 | |
| Record name | 3-(8Z,11Z)-8,11-Pentadecadien-1-ylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51546-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cardanol diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051546635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARDANOL DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UNJ6B02F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


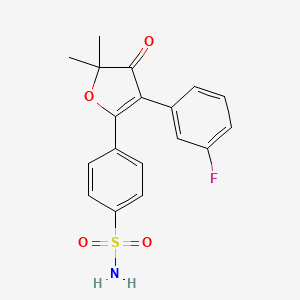
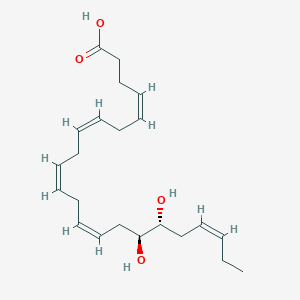
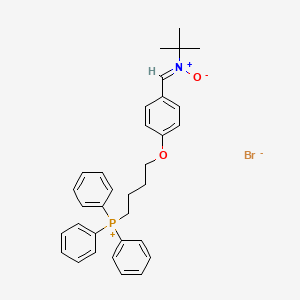
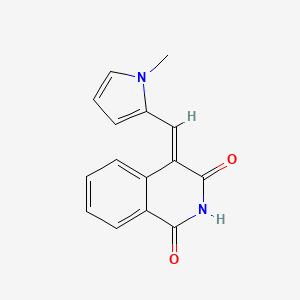
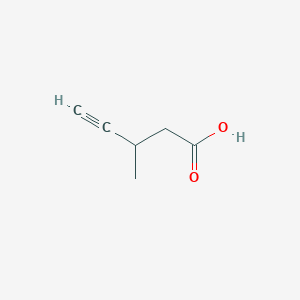
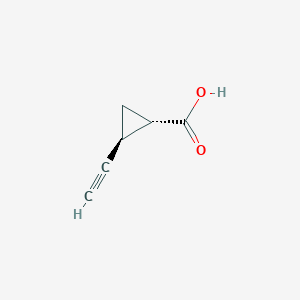
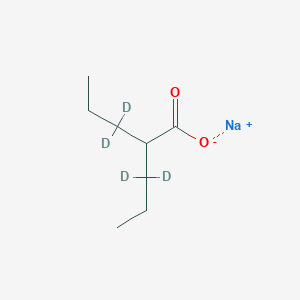
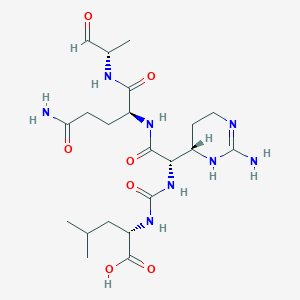
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8069734.png)
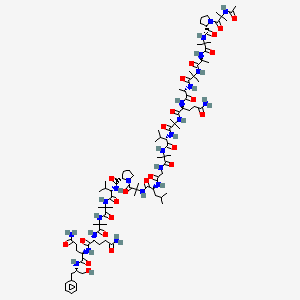
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide](/img/structure/B8069753.png)
![(2S,3S)-1-(diaminomethylidene)-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-ium-3-ol;chloride](/img/structure/B8069762.png)
![[(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-1-ium-1-ylidene]methanediamine;chloride](/img/structure/B8069770.png)
